molecular formula C20H15ClN4O2 B2415469 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one CAS No. 923233-69-6

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B2415469
CAS No.: 923233-69-6
M. Wt: 378.82
InChI Key: BQPKOQWGHITBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidinone core, an oxazole ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2,5-diphenyl-1,3-diketone, with an amine source.

    Pyrimidinone Core Construction: The pyrimidinone core is constructed by reacting a suitable chloro-substituted pyrimidine derivative with the oxazole intermediate.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the chloro group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

    Condensation: Acid or base catalysts can facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.

Scientific Research Applications

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or a ligand in biological assays.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or a lead compound for drug development.

    Industry: It can be used in the development of specialty chemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-aminopyrimidin-2(1H)-one: Similar structure but with an amino group instead of a methylamino group.

    5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(ethylamino)pyrimidin-2(1H)-one: Similar structure but with an ethylamino group instead of a methylamino group.

    5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(dimethylamino)pyrimidin-2(1H)-one: Similar structure but with a dimethylamino group instead of a methylamino group.

Uniqueness

The uniqueness of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methylamino group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-22-17-15(21)12-25(20(26)23-17)18-16(13-8-4-2-5-9-13)27-19(24-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPKOQWGHITBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1Cl)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.